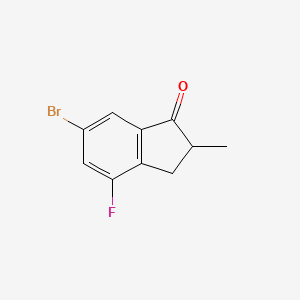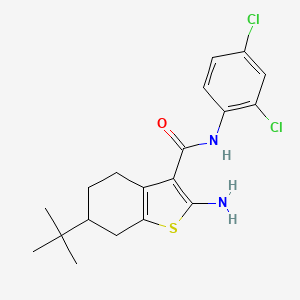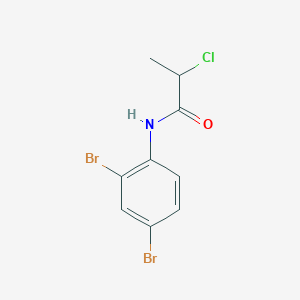
2-chloro-N-(2,4-dibromophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2,4-dibromophenyl)propanamide” is a chemical compound with the molecular formula C9H8Br2ClNO . It has a molecular weight of 341.43 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2,4-dibromophenyl)propanamide” is 1S/C9H8Br2ClNO/c1-5(12)9(14)13-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-chloro-N-(2,4-dibromophenyl)propanamide” is a powder . It has a molecular weight of 341.43 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on the synthesis of N-aryl-3-(indol-3-yl)propanamides, including variants related to 2-chloro-N-(2,4-dibromophenyl)propanamide, has shown their immunosuppressive activities. These compounds highlight the potential for developing new therapeutic agents based on their structure and function (Giraud et al., 2010).
- Another study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, evaluating their potential as tyrosinase and melanin inhibitors for applications in depigmentation and as therapeutic agents for skin disorders. These findings underscore the importance of structural variations in determining the biological activity and therapeutic potential of such compounds (Raza et al., 2019).
Anticonvulsant and Antinociceptive Activities
- A library of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides was synthesized, displaying broad spectra of anticonvulsant activity. This research contributes to the development of new antiepileptic drugs (AEDs), offering insights into the molecular frameworks conducive to anticonvulsant properties (Kamiński et al., 2015).
- The synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and their evaluation for antinociceptive activity demonstrated significant activity in various tests, underscoring the potential of such compounds in pain management and the development of new analgesics (Önkol et al., 2004).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown promising antibacterial and antifungal activities. Such studies are crucial for identifying new antimicrobial agents amidst growing resistance to conventional antibiotics (Baranovskyi et al., 2018).
Nonlinear Optical Materials
- The synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) for applications as nonlinear optical materials suggest the potential for such compounds in electro-optic applications. The study of their growth, characterization, and second harmonic generation capabilities contributes to the development of materials for optoelectronic devices (Prabhu et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dibromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5(12)9(14)13-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWPKIHMJFYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


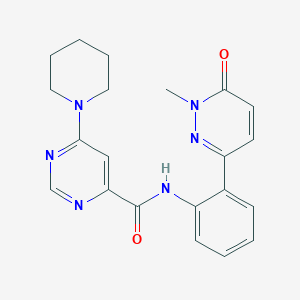
![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)
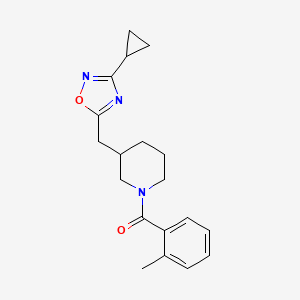
![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)
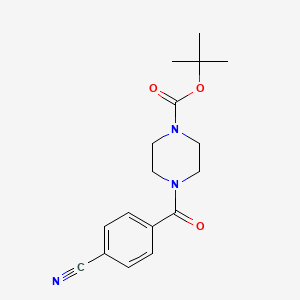
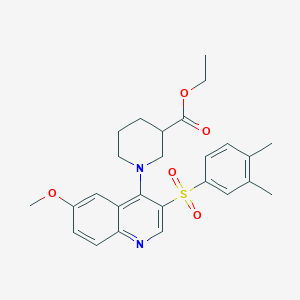

![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)
